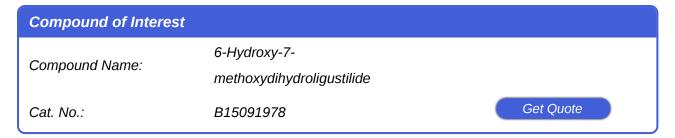


In-Depth Technical Guide: 6-Hydroxy-7-methoxydihydroligustilide Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **6-Hydroxy-7-methoxydihydroligustilide**, a naturally occurring phthalide with potential therapeutic applications. The information presented is intended to support research and development efforts in pharmacology and medicinal chemistry.

Spectroscopic Data

The structural elucidation of **6-Hydroxy-7-methoxydihydroligustilide**, isolated from the rhizome of Cnidium officinale, was established through comprehensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray lonization Mass Spectrometry (HREIMS) data for the (±)-(3E)-trans isomer of the compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
4	2.30	m	
5	2.23	m	_
6	4.48	m	-
7	4.02	d	3.2
8	2.90	m	
9	5.28	t	7.2
10	2.15	m	
11	1.48	m	_
12	0.95	t	7.2
7-OCH₃	3.45	S	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	
1	168.5	
3	148.7	
3a	125.4	
4	22.1	
5	28.3	
6	76.5	
7	88.7	
7a	151.2	
8	45.6	
9	154.2	
10	29.7	
11	22.5	
12	13.8	
7-OCH₃	58.1	

Table 3: High-Resolution Electrospray Ionization Mass

Spectrometry (HREIMS) Data

lon	Calculated m/z	Found m/z
[M]+	250.1205	250.1201

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of **6-Hydroxy-7-methoxydihydroligustilide**.



Isolation of (±)-(3E)-trans-6-Hydroxy-7methoxydihydroligustilide

The dried rhizomes of Cnidium officinale were extracted with methanol. The resulting extract was then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate, and n-butanol. The CHCl₃-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions. Further purification of one of the fractions by preparative HPLC with a gradient of methanol in water containing 0.1% trifluoroacetic acid afforded pure (±)-(3E)-trans-6-Hydroxy-7-methoxydihydroligustilide.

NMR Spectroscopy

 1 H and 13 C NMR spectra were recorded on a JEOL JNM-ECP 400 spectrometer operating at 400 MHz for 1 H and 100 MHz for 13 C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ H 7.26, δ C 77.16).

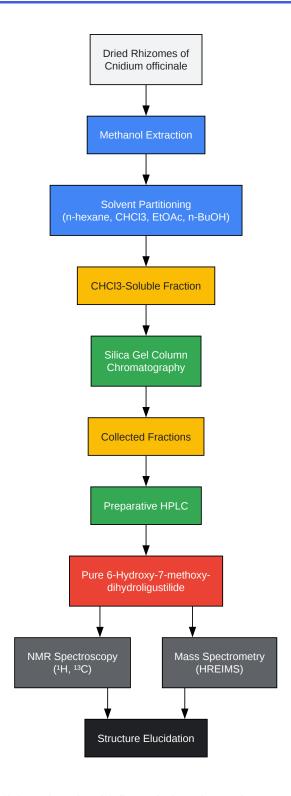
Mass Spectrometry

High-resolution electrospray ionization mass spectra (HREIMS) were obtained using a JEOL JMS-700 mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **6-Hydroxy-7-methoxydihydroligustilide**.





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Caption: Isolation and identification workflow.

• To cite this document: BenchChem. [In-Depth Technical Guide: 6-Hydroxy-7-methoxydihydroligustilide Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available



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